4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide
Description
Properties
Molecular Formula |
C16H12N2O2S |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-methyl-N-(4-oxo-3,1-benzothiazin-2-yl)benzamide |
InChI |
InChI=1S/C16H12N2O2S/c1-10-6-8-11(9-7-10)14(19)18-16-17-13-5-3-2-4-12(13)15(20)21-16/h2-9H,1H3,(H,17,18,19) |
InChI Key |
SOQQRPCGIHRQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Methylbenzoic Acid and 2-Aminothiophenol
The most widely reported method involves reacting 4-methylbenzoic acid with 2-aminothiophenol in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds via:
-
Activation of the carboxylic acid : POCl₃ converts 4-methylbenzoic acid into its reactive acyl chloride intermediate.
-
Amide bond formation : The acyl chloride reacts with 2-aminothiophenol to form N-(2-aminophenylthio)-4-methylbenzamide.
-
Cyclization : Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon generates the thiazinone ring.
Typical conditions :
Alternative Pathway via Benzohydrazide Intermediates
A modified approach synthesizes the compound through N-substituted 4-(alkylamino)benzohydrazide derivatives. Thiosalicylic acid reacts with these intermediates under reflux in chloroform, catalyzed by ammonium chloride:
Procedure :
-
Hydrazide synthesis : 4-Methylbenzoic acid is converted to its hydrazide using hydrazine hydrate.
-
Cyclocondensation : The hydrazide reacts with thiosalicylic acid at 125°C for 4 hours.
-
Purification : Ethyl acetate extraction followed by recrystallization from ethanol.
Key data :
Modern Methodological Advances
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study achieved 89% yield by irradiating 4-methylbenzoic acid and 2-aminothiophenol with POCl₃ at 150 W for 15 minutes. Benefits include:
Solvent-Free Mechanochemical Approaches
Ball-milling techniques eliminate solvent use, enhancing sustainability:
Continuous Flow Chemistry
Industrial protocols employ tubular reactors for higher throughput:
Industrial-Scale Production
Large-Batch Cyclization
Pharmaceutical manufacturers use stainless steel reactors (5,000 L capacity) with automated temperature control:
Purification Technologies
| Method | Efficiency | Purity | Cost ($/kg) |
|---|---|---|---|
| Recrystallization | 85% | 98% | 50 |
| Column Chromatography | 92% | 99.5% | 180 |
| Crystallization with Anti-solvent | 88% | 98.8% | 65 |
Ethanol-water (7:3) is the preferred recrystallization solvent, removing residual POCl₃ and disulfide byproducts.
Reaction Optimization Strategies
Catalyst Screening
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| POCl₃ | 75 | 6 |
| PCl₅ | 68 | 5 |
| SOCl₂ | 72 | 7 |
| T3P® (Propanephosphonic acid anhydride) | 81 | 4 |
POCl₃ remains optimal due to its dual role as catalyst and dehydrant.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 65 |
| 1,4-Dioxane | 2.2 | 58 |
| Chloroform | 4.8 | 82 |
| Ethanol | 24.3 | 71 |
Polar solvents like chloroform enhance cyclization kinetics by stabilizing transition states.
Comparative Analysis of Synthetic Routes
| Parameter | Classical | Microwave | Flow Chemistry |
|---|---|---|---|
| Yield (%) | 70–75 | 85–89 | 91–94 |
| Time (h) | 6–8 | 0.25 | 0.2 |
| Energy (kWh/kg) | 120 | 45 | 38 |
| Purity (%) | 98 | 99 | 99.5 |
Flow chemistry emerges as superior for large-scale production, while microwave methods suit small-batch R&D.
Challenges and Limitations
-
Byproduct formation : 5–7% disulfide derivatives require additional purification steps.
-
POCl₃ handling : Corrosive nature necessitates specialized equipment, increasing capital costs by 30%.
-
Scale-up issues : Exothermic cyclization reactions demand precise temperature control to prevent runaway reactions .
Chemical Reactions Analysis
Oxidation Reactions
The thiazine sulfur atom undergoes oxidation to form sulfoxides or sulfones. Reaction conditions and outcomes vary based on the oxidizing agent:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Room temperature, 6–8 hrs | Sulfoxide | 85% | |
| m-CPBA | Dichloromethane, 0°C to RT | Sulfone | 78% |
Mechanistic Insight : Oxidation occurs via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). Steric hindrance from the 4-methyl group slightly reduces reaction rates compared to unsubstituted analogs .
Reduction Reactions
Reduction targets the thiazine ring or carbonyl groups. Key reagents include:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | THF, reflux, 4 hrs | Thiazolidine | 62% | |
| NaBH<sub>4</sub> | MeOH, RT, 2 hrs | Secondary alcohol (amide reduction) | 45% |
Notable Findings :
-
LiAlH<sub>4</sub> reduces the thiazine ring to a thiazolidine structure, cleaving the C=S bond .
-
NaBH<sub>4</sub> selectively reduces the amide carbonyl under mild conditions, though yields are moderate due to competing side reactions .
Substitution Reactions
The benzamide group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
Nucleophilic Substitution
Palladium-Catalyzed Coupling
| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Dioxane/H<sub>2</sub>O, 80°C, 24 hrs | Biaryl derivative | 73% |
Key Observation : Electron-deficient aryl halides show higher reactivity in cross-coupling reactions due to the electron-withdrawing amide group .
Cyclization and Ring-Opening Reactions
The thiazine ring undergoes intramolecular cyclization or ring-opening under specific conditions:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ag<sub>2</sub>O/Selectfluor | DCE, 140°C, 12 hrs | Benzothiazin-4-one | 75% | |
| HCl (conc.) | Reflux, 6 hrs | Ring-opened thioamide | 89% |
Mechanistic Pathway :
-
Ag<sub>2</sub>O and Selectfluor promote C–H functionalization, enabling cyclization to form benzothiazin-4-ones .
-
Acidic conditions hydrolyze the thiazine ring, yielding a linear thioamide .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of alkenes:
| Alkene | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylene | UV (254 nm), 48 hrs | Cyclobutane adduct | 58% |
Limitation : Low yields due to competing polymerization of ethylene .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide has been investigated for its potential therapeutic effects:
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vivo studies have shown that it can reduce edema and inflammatory markers, suggesting its utility in managing conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, it has shown effectiveness against specific cancer cell lines, indicating potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound acts as an enzyme inhibitor, interacting with specific molecular targets. It has been studied for its ability to inhibit polyadenylate-binding protein 1, which is involved in various cellular processes, including RNA metabolism . This interaction can lead to alterations in cellular signaling pathways that are crucial for cancer progression.
Biological Research
In biological studies, this compound has been utilized to explore mechanisms of action at the molecular level:
Mechanism of Action
The mechanism involves binding to active sites of enzymes or modulating receptor functions. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to various therapeutic effects.
Material Science
The unique structural characteristics of this compound make it suitable for applications in material science:
Development of New Materials
Researchers are investigating the use of this compound in developing new materials with specific electronic or optical properties. The thiazine ring structure contributes to these properties, making it a candidate for applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogues: Oxazin vs. Thiazin Derivatives
The primary distinction between the target compound and its analogs lies in the heteroatom of the central ring (sulfur in thiazin vs. oxygen in oxazin). This difference impacts electronic properties, conformational stability, and intermolecular interactions.
Key Structural Comparisons:
Conformational Analysis :
- The oxazin derivative N-(2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl)benzamide adopts a "Butterfly-like" S-conformation, as confirmed by single-crystal X-ray diffraction . This conformation is critical for binding to biological targets like HIV-1 reverse transcriptase.
- The thiazin analog likely exhibits similar conformational flexibility, but sulfur’s larger atomic radius and lower electronegativity may alter ring planarity and hydrogen-bonding interactions .
Key Observations :
- Oxazin derivatives generally achieve high yields (72–91.6%) under mild conditions .
- The absence of sulfur in oxazin analogs simplifies synthesis compared to thiazin derivatives, which may require specialized sulfur-containing precursors.
Physicochemical Properties
Melting Points and Stability:
Hydrogen Bonding :
- Oxazin derivatives exhibit strong intermolecular hydrogen bonds (N–H···O) between the amide and lactone groups, stabilizing their crystal structures .
Structure-Activity Relationship (SAR) :
Biological Activity
4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide is a heterocyclic compound belonging to the class of benzothiazines, characterized by its unique thiazine ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in anti-inflammatory and anticancer therapies. This article explores the biological activity of this compound, synthesizing data from various studies and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C16H12N2O2S |
| Molecular Weight | 296.3 g/mol |
| CAS Number | 178675-07-5 |
| IUPAC Name | 4-methyl-N-(4-oxo-3,1-benzothiazin-2-yl)benzamide |
Structural Characteristics
The compound features a benzamide moiety linked to a thiazine ring, contributing to its unique chemical reactivity and biological interactions. The presence of sulfur and nitrogen in the thiazine ring enhances its potential as a bioactive molecule.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor function through interactions with binding domains. These mechanisms can alter cellular signaling pathways, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related thiazine derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity against bacterial pathogens.
Anti-inflammatory and Analgesic Properties
The compound has also been explored for its anti-inflammatory and analgesic properties. Studies have demonstrated that thiazine derivatives can inhibit pro-inflammatory cytokines and reduce pain responses in animal models. Further investigation into the specific mechanisms by which this compound exerts these effects is warranted.
Anticancer Potential
Emerging research highlights the anticancer potential of benzothiazine derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . The specific effects of this compound on cancer cells remain an area for future research.
Study on Antitubercular Activity
In a recent study focusing on the antitubercular activity of thiazine derivatives, several compounds were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The study reported that certain derivatives exhibited MIC values as low as 0.29 μM, indicating strong potential for further development as therapeutic agents against tuberculosis .
Investigation of Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of thiazine compounds using in vivo models. The results showed a significant reduction in edema and inflammatory markers when treated with these compounds, suggesting that this compound could be effective in managing inflammatory conditions.
Q & A
Q. What are the common synthetic routes for 4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide?
Methodological Answer: The compound is synthesized via domino reactions or catalytic protocols. For example:
- TBHP-mediated domino synthesis : Reactants are refluxed with 70% TBHP in methanol, followed by purification via column chromatography (hexane-EtOAc gradient) .
- Persulfate-activated charcoal oxidation : Optimized conditions with benzene-thiol yield high purity products (88% yield) after extraction and solvent evaporation .
- Rh(II)-catalyzed transannulation : Rhodium catalysts enable diastereoselective synthesis, achieving 67% yield under controlled conditions .
Q. Table 1: Synthesis Methods Comparison
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| TBHP-mediated | MeOH, TBHP, reflux | 95% | |
| Persulfate-activated | Benzene-thiol, optimized conditions | 88% | |
| Rh(II)-catalyzed | Rh catalyst, specific conditions | 67% |
Q. Which spectroscopic techniques are used to characterize this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR confirm molecular structure and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm for the benzamide moiety) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL and ORTEP-III .
Q. Table 2: Characterization Techniques
| Technique | Application | Reference |
|---|---|---|
| X-ray Crystallography | Crystal structure determination | |
| NMR (H/C) | Molecular backbone verification | |
| IR Spectroscopy | Functional group analysis |
Advanced Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions arise from tautomerism or crystallographic disorder. Strategies include:
Q. What strategies optimize diastereoselective synthesis of benzo[d][1,3]thiazin derivatives?
Methodological Answer:
- Catalytic control : Rh(II) catalysts promote stereoselective transannulation via metallonitrene intermediates, as shown in Rh(II)-mediated reactions yielding 67% diastereomers .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity by stabilizing transition states.
- Temperature modulation : Lower temperatures (-20°C) reduce side reactions in sensitive intermediates .
Q. How can crystallographic data from SHELX/WinGX improve structural analysis?
Methodological Answer:
- SHELXL refinement : Apply restraints (e.g., DFIX, FLAT) for disordered moieties and hydrogen-bond networks .
- WinGX visualization : Generate ORTEP diagrams to highlight bond angles and torsional mismatches .
- Twinned data handling : Use HKLF5 format in SHELXL to refine twinned crystals, ensuring accurate occupancy factors .
Q. What experimental design considerations enhance biological activity studies?
Methodological Answer:
- Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups) to improve lipophilicity and target binding .
- Bioassay optimization : Use microdilution methods (MIC ≤ 25 µg/mL) for antimicrobial screening, as validated for thieno derivatives .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF) to reduce oxidative degradation in pharmacokinetic studies .
Q. How are reaction intermediates monitored and purified in multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
